molecular formula C19H15N3OS2 B11336245 2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B11336245
M. Wt: 365.5 g/mol
InChI Key: NCWUBMXLQYZMTC-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide: is a fascinating compound with potential applications in various fields. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One approach starts with the reaction of 2-bromo-3-cyano-6-(thiophen-2-yl)pyridine with thiourea to form the corresponding thiosemicarbazide. Subsequent condensation with 2-methylbenzaldehyde yields the target compound.

Reaction Conditions::

    Step 1: Reaction of 2-bromo-3-cyano-6-(thiophen-2-yl)pyridine with thiourea.

    Step 2: Condensation of the resulting thiosemicarbazide with 2-methylbenzaldehyde.

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a foundation for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: Substituents on the pyridine ring may be replaced by other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products depend on reaction conditions, but derivatives with modified functional groups are likely.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for designing new molecules.

    Biology: Investigating biological interactions and pathways.

    Medicine: Potential anticancer properties (as seen in related derivatives).

    Industry: In the development of novel materials.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways critical for cell survival and proliferation.

Properties

Molecular Formula

C19H15N3OS2

Molecular Weight

365.5 g/mol

IUPAC Name

2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C19H15N3OS2/c1-13-5-2-3-6-15(13)21-18(23)12-25-19-14(11-20)8-9-16(22-19)17-7-4-10-24-17/h2-10H,12H2,1H3,(H,21,23)

InChI Key

NCWUBMXLQYZMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=CS3)C#N

Origin of Product

United States

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